N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide
Overview
Description
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminobenzimidazole with thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine in a solvent such as DMF (dimethylformamide) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of automated synthesizers and large-scale reactors, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole or benzimidazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases like CK1δ and CK1ε.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against CK1δ and CK1ε.
Thiabendazole: A fungicide with a similar thiazole-benzimidazole structure, known for its inhibition of mitochondrial electron transport.
Uniqueness
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its dual inhibitory activity against multiple kinases and its potential therapeutic applications in both anti-inflammatory and anticancer treatments. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C11H8N4OS |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H8N4OS/c16-10(9-5-17-6-12-9)15-11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H2,13,14,15,16) |
InChI Key |
ATAGGLBCIILGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CSC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.